2-[4-Methyl-1-(triphenylmethyl)-1H-imidazol-5-yl]ethan-1-ol
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Overview
Description
2-(4-methyl-1-trityl-1H-imidazol-5-yl)ethanol is a compound that belongs to the imidazole family, which is a class of heterocyclic compounds containing nitrogen. Imidazoles are known for their wide range of applications in various fields such as pharmaceuticals, agrochemicals, and materials science. The compound 2-(4-methyl-1-trityl-1H-imidazol-5-yl)ethanol is characterized by the presence of a trityl group, a methyl group, and an ethanol moiety attached to the imidazole ring.
Preparation Methods
The synthesis of 2-(4-methyl-1-trityl-1H-imidazol-5-yl)ethanol can be achieved through several synthetic routes. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . Another approach is the condensation of diamides, which involves the formation of the imidazole ring through a series of condensation reactions . Industrial production methods typically involve optimizing these synthetic routes to achieve high yields and purity.
Chemical Reactions Analysis
2-(4-methyl-1-trityl-1H-imidazol-5-yl)ethanol undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. The compound can also undergo substitution reactions with halides and other electrophiles. Major products formed from these reactions include substituted imidazoles and other derivatives .
Scientific Research Applications
2-(4-methyl-1-trityl-1H-imidazol-5-yl)ethanol has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules. In medicine, it has been investigated for its potential therapeutic properties, including antibacterial, antifungal, and anticancer activities . In industry, it is used in the development of new materials and as a catalyst in various chemical reactions .
Mechanism of Action
The mechanism of action of 2-(4-methyl-1-trityl-1H-imidazol-5-yl)ethanol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes by binding to their active sites and preventing their normal function. This inhibition can lead to various biological effects, such as the disruption of metabolic pathways or the inhibition of cell growth . The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
2-(4-methyl-1-trityl-1H-imidazol-5-yl)ethanol can be compared with other similar compounds, such as ethyl 4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylate and 2-butyl-4-chloro-1-((2’-(1-trityl-1H-tetrazol-5-yl)(1,1’-biphenyl)-4-yl)methyl)-1H-imidazol-5-yl)methanol . These compounds share similar structural features, such as the imidazole ring and various substituents, but differ in their specific functional groups and overall molecular structure. The uniqueness of 2-(4-methyl-1-trityl-1H-imidazol-5-yl)ethanol lies in its specific combination of the trityl group, methyl group, and ethanol moiety, which confer distinct chemical and biological properties.
Properties
CAS No. |
404922-56-1 |
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Molecular Formula |
C25H24N2O |
Molecular Weight |
368.5 g/mol |
IUPAC Name |
2-(5-methyl-3-tritylimidazol-4-yl)ethanol |
InChI |
InChI=1S/C25H24N2O/c1-20-24(17-18-28)27(19-26-20)25(21-11-5-2-6-12-21,22-13-7-3-8-14-22)23-15-9-4-10-16-23/h2-16,19,28H,17-18H2,1H3 |
InChI Key |
YILSGBMSIGOFOW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(C=N1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)CCO |
Origin of Product |
United States |
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